N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Anti-Inflammatory Properties
Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have explored the anti-inflammatory potential of this compound. Specifically, a series of novel derivatives were synthesized, including N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e) . Notably:
Potential Quorum Sensing Inhibitors
Quorum sensing is a critical process in bacterial communication. Researchers have designed and evaluated a library of compounds to discover novel quorum sensing inhibitors. While not directly related to inflammation, this avenue of research highlights the compound’s versatility .
Analgesic Activity
Although not explicitly studied for analgesic properties, the presence of the thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity .
Molecular Docking Studies
To understand the binding interactions, molecular docking studies were conducted. These studies provide a three-dimensional geometrical view of how the compound binds to its protein receptor .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial and anti-inflammatory properties, suggesting potential targets could be bacterial cells and inflammation-related enzymes such as cyclooxygenase (COX).
Mode of Action
Related compounds have been shown to exhibit antibacterial activity by interacting with cell-penetrating peptides . In the context of anti-inflammatory activity, similar compounds have shown inhibitory activity against COX-1 .
Biochemical Pathways
Given the potential anti-inflammatory activity, it may be involved in the arachidonic acid pathway, where it could inhibit the cox enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Result of Action
Based on the potential antibacterial and anti-inflammatory activities, it could lead to the death of bacterial cells and reduction of inflammation , respectively.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-16-8-4-9-17-18(16)24-20(27-17)25(12-15-7-1-2-10-23-15)19(26)13-5-3-6-14(22)11-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQJKEYBJOCIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |
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